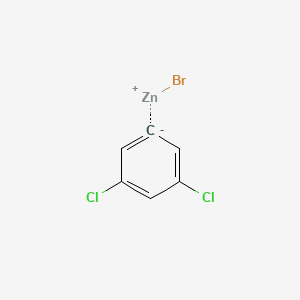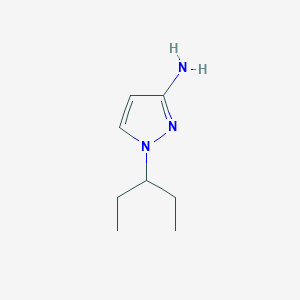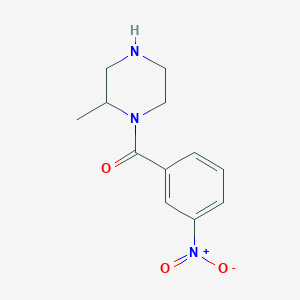![molecular formula C12H18ClNO3 B6416150 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240569-10-1](/img/structure/B6416150.png)
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Lignin Acidolysis
Research on the acidolysis of lignin model compounds reveals insights into the cleavage mechanisms of β-O-4 bonds, crucial for understanding lignin breakdown. A study highlighted the significant presence of an enol ether compound, suggesting different acidolysis mechanisms depending on the acid used, which could impact the production of phenolic compounds from lignin (T. Yokoyama, 2015).
Antioxidant Properties
Chlorogenic Acid (CGA), a phenolic compound found in green coffee extracts and tea, demonstrates extensive antioxidant, antibacterial, and hepatoprotective activities. Its roles in modulating lipid metabolism and glucose regulation suggest its potential in treating metabolic disorders such as diabetes and obesity (M. Naveed et al., 2018). Synthetic Phenolic Antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) show promise in extending product shelf life while being detected in various environmental matrices and humans, indicating widespread exposure and potential health effects (Runzeng Liu & S. Mabury, 2020).
Environmental Stability and Toxicology
The stability and toxicology of brominated and chlorinated phenols, including 2,4,6-tribromophenol, in the environment are of concern due to their production as intermediates and degradation products of flame retardants. These compounds are found ubiquitously and possess potential toxic and endocrine-disrupting effects (C. Koch & B. Sures, 2018).
properties
IUPAC Name |
2,6-dimethoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3;/h4,6-7,13-14H,1,5,8H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGVLQTZYWWWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11bR)-4-Oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-bis(2,3,4,5,6-pentafluorophenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95%, (99% ee)](/img/structure/B6416077.png)
![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)
![3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride](/img/structure/B6416092.png)
![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
amine hydrochloride](/img/structure/B6416135.png)
